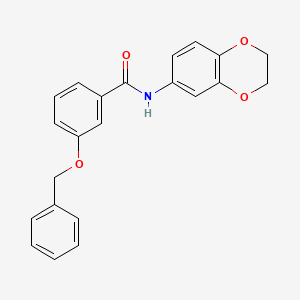![molecular formula C15H20N4O2 B7635610 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was developed by Myriad Pharmaceuticals and is currently being studied for its ability to inhibit the activity of a protein called TANK-binding kinase 1 (TBK1). TBK1 is known to play a crucial role in a variety of cellular processes, including immune response, inflammation, and cell survival, making it an attractive target for drug development.
Mécanisme D'action
6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of TBK1, a serine/threonine kinase that plays a critical role in the innate immune response. TBK1 is known to activate several downstream signaling pathways that regulate the expression of genes involved in inflammation, cell survival, and antiviral defense mechanisms. By inhibiting TBK1 activity, this compound can modulate these signaling pathways and potentially provide therapeutic benefits in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In vitro studies have shown that this compound can inhibit the phosphorylation of several downstream targets of TBK1, including IRF3 and STAT1, which are involved in the regulation of innate immune response. In vivo studies have demonstrated that this compound can suppress tumor growth and metastasis in various cancer models, potentially through its effects on TBK1-mediated signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of TBK1 in various disease states. Additionally, this compound has demonstrated efficacy in preclinical models, suggesting that it has the potential to be developed into a therapeutic agent. However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is the lack of clinical data on its safety and efficacy, which may limit its translational potential.
Orientations Futures
There are several future directions for research on 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide. One potential area of interest is the development of combination therapies that target TBK1 and other signaling pathways involved in cancer progression. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which may ultimately lead to its approval as a therapeutic agent. Finally, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide is a multi-step process that involves the use of several chemical reagents and intermediates. The starting material for the synthesis is 2-amino-6-methylpyridine, which is then subjected to a series of reactions to introduce the morpholine and carboxamide groups. The final step involves the addition of an imidazole ring to the molecule, resulting in the formation of this compound. The synthesis of this compound has been described in detail in several scientific publications, and it is considered to be a well-established method.
Applications De Recherche Scientifique
6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease states. One of the most promising areas of research is in the field of cancer therapy, where TBK1 is known to play a critical role in promoting tumor growth and survival. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting TBK1 activity and suppressing tumor growth in various cancer models, including lung cancer, breast cancer, and melanoma.
Propriétés
IUPAC Name |
6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-2-3-14-17-13(11-19(14)10-12)15(20)16-4-5-18-6-8-21-9-7-18/h2-3,10-11H,4-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYZWPGGEGWTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)


![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)